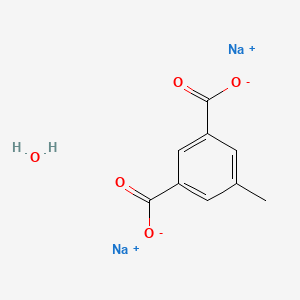![molecular formula C17H16NO3+ B12953905 10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium is a complex organic compound with a unique structure that includes a pyrrolo[3,2,1-de]phenanthridin-6-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired modifications to the compound .
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as methanol or dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to fully understand its effects
Industry: While not widely used in industrial applications, it may have potential in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action for 10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium is not well-understood. It is believed to interact with molecular targets through its unique structure, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
- 2,6-Dimethoxy-4-hydroxybenzaldehyde
Uniqueness
What sets 10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium apart from similar compounds is its specific arrangement of functional groups and its potential for unique interactions with biological molecules .
Properties
Molecular Formula |
C17H16NO3+ |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
5,14-dimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-4-ol |
InChI |
InChI=1S/C17H15NO3/c1-20-12-5-10-3-4-18-9-11-6-16(21-2)15(19)8-13(11)14(7-12)17(10)18/h5-9H,3-4H2,1-2H3/p+1 |
InChI Key |
WOXLZEPBPFAHPP-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC2=C3C(=C1)C4=CC(=C(C=C4C=[N+]3CC2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
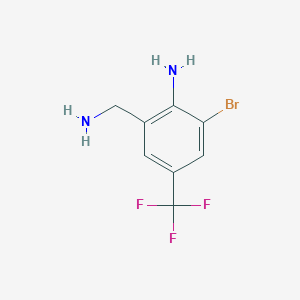

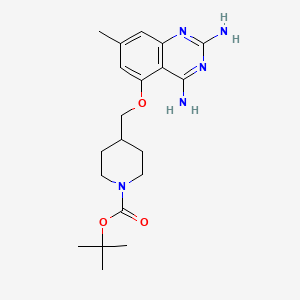
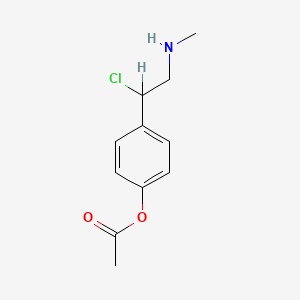
![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
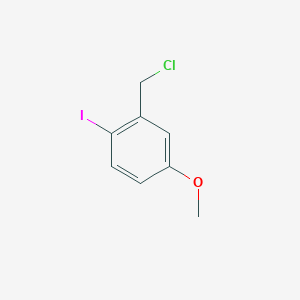
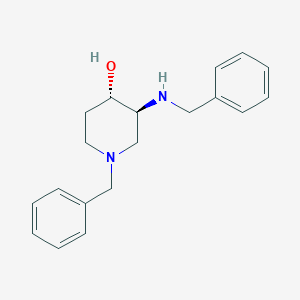
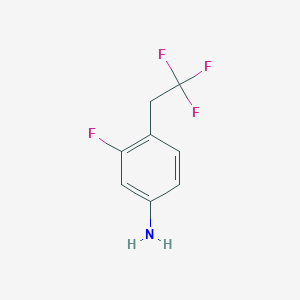
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
